Dimethyl-W84 dibromide is classified as a dibromo compound due to the presence of two bromine atoms in its molecular structure. It is synthesized through specific chemical reactions involving dimethyl derivatives and brominating agents. The compound is typically obtained from specialized chemical suppliers or synthesized in laboratory settings.
The synthesis of Dimethyl-W84 dibromide generally involves the bromination of dimethyl compounds. The following methods are commonly employed:
The synthesis process often requires precise control over reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. For instance, reactions are typically conducted in non-polar solvents like carbon tetrachloride or dichloromethane to facilitate the solubility of reactants while minimizing side reactions.
Dimethyl-W84 dibromide participates in various chemical reactions typical for dibromo compounds, such as:
These reactions are significant for creating derivatives that may have enhanced properties or different biological activities.
The mechanism of action for Dimethyl-W84 dibromide primarily revolves around its reactivity due to the presence of bromine atoms. In nucleophilic substitution reactions, the mechanism typically follows these steps:
This mechanism allows for diverse modifications of the compound, making it valuable in synthetic organic chemistry.
These properties influence its handling and storage requirements in laboratory settings.
Dimethyl-W84 dibromide finds applications across various scientific domains:
Dimethyl-W84 dibromide (N,N′-bis[3-(1,3-dihydro-1,3-dioxo-5-methyl-2H-isoindol-2-yl)propyl]-N,N,N′,N′-tetramethyl-1,6-hexanediaminium diiodide) exhibits pronounced selectivity for the muscarinic M2 acetylcholine receptor subtype over other subtypes (M1, M3, M4, M5). This selectivity arises from specific molecular interactions within a topographically defined common allosteric site located between the second extracellular loop (o2) and transmembrane domain 7 (TM7) of the receptor. Key residues governing this selectivity include:
Mutagenesis studies reveal that substitution of Tyr177 with alanine in M2 receptors reduces dimethyl-W84 dibromide binding affinity by 15-fold, while analogous mutations in M5 receptors (where Tyr177 is naturally absent) do not confer high-affinity binding [2]. Similarly, Trp422Ala mutations eliminate dimethyl-W84 dibromide’s negative cooperativity with orthosteric antagonists like N-methylscopolamine [3]. These residues form a subtype-selective epitope distinct from structurally divergent allosteric agents (e.g., gallamine), despite overlapping binding domains [2].
Table 1: Binding Affinities of Dimethyl-W84 Dibromide at Muscarinic Receptor Subtypes
Receptor Subtype | Key Residues in Allosteric Site | KL (nM) | Fold Selectivity vs M2 |
---|---|---|---|
M2 | Tyr177, Trp422, Thr423 | 3.0 ± 0.4 | 1 |
M5 | Ala182, Asn423, Ser427 | >10,000 | >3,000 |
M1 | Phe182, Asn419, Thr423 | 2,100 ± 300 | 700 |
Data derived from radioligand binding assays with [³H]dimethyl-W84 in mutated receptors [2] [3]
The spatial orientation of these residues creates an electrostatic environment favorable for bis-ammonium ligands like dimethyl-W84 dibromide. Molecular modeling confirms its phthalimidopropyl groups engage in π-stacking with Tyr177, while its quaternary ammonium groups form ionic bonds with Glu172/Asp173 in the "EDGE" motif of the o2 loop [4] [9]. This explains its >3,000-fold selectivity for M2 over M5 receptors, where residue divergence (Ala182, Asn423) disrupts these interactions [2].
Dimethyl-W84 dibromide’s interactions with the M2 receptor strictly adhere to the allosteric ternary complex model (ATCM), which describes simultaneous binding of orthosteric and allosteric ligands to conformationally linked sites. Direct binding studies using [³H]dimethyl-W84 validate this model through three key parameters:
Table 2: Kinetic Parameters of [³H]Dimethyl-W84 Binding to M2 Receptors
Parameter | Value | Method | Significance |
---|---|---|---|
Kd | 3.0 ± 0.4 nM | Saturation binding | High baseline affinity |
Bmax | 511 ± 45 fmol/mg protein | Saturation binding | Defined binding site density |
kon | 0.86 × 108 M−1min−1 | Kinetic association assays | Rapid membrane accessibility |
koff | 0.29 min−1 | Kinetic dissociation assays | Reversible binding |
Data from Tränkle et al. (2003) using optimized filtration assays [1] [5]
Conformational dynamics were directly observed using fluorescence resonance energy transfer (FRET)-tagged M2 receptors. Dimethyl-W84 dibromide (100 μM) induces no FRET change alone but triggers rapid conformational shifts (rate constant ≈200 ms) when co-applied with acetylcholine. This demonstrates its allosteric inactivation mechanism: it actively stabilizes a receptor state with reduced orthosteric agonist affinity rather than passively blocking binding [8]. The ATCM quantitatively predicts these effects via the cooperativity factor α, where log α values for dimethyl-W84 dibromide range from −1.2 to −0.5 across orthosteric ligands [5].
Dimethyl-W84 dibromide modulates orthosteric ligand binding through negative cooperativity (α < 1), which varies based on orthosteric ligand structure and receptor activation state:
Table 3: Cooperativity Factors (α) for Dimethyl-W84 Dibromide with Orthosteric Ligands
Orthosteric Ligand | Cooperativity Factor (α) | Effect on Dissociation Rate | Proposed Mechanism |
---|---|---|---|
N-methylscopolamine | 0.12 ± 0.03 | Decreased koff | Stabilization of closed state |
Atropine | 0.30 ± 0.08 | Moderate decrease in koff | Partial steric hindrance |
Acetylcholine | 0.05 ± 0.01 | Increased koff | Incompatible ternary complex |
Carbachol | 0.07 ± 0.02 | Increased koff | Incompatible ternary complex |
Cooperativity factors derived from [³H]N-methylscopolamine competition assays [5]
The molecular basis for cooperativity involves conformational crosstalk between sites:
These interactions confirm the M2 receptor’s allosteric vestibule acts as a conformational filter that governs hierarchical G-protein coupling, with dimethyl-W84 dibromide preferentially stabilizing Gi-coupled states [6] [9].
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